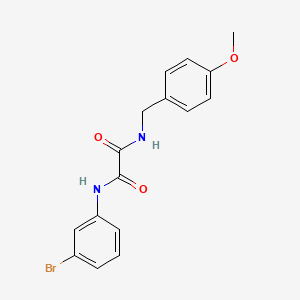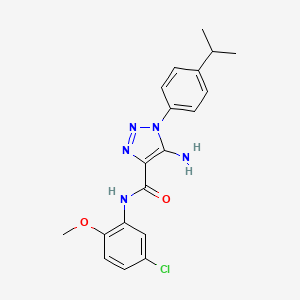
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTH belongs to the class of hydrazide derivatives, which have been found to exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act through the inhibition of enzymes involved in bacterial and cancer cell growth. 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, and also inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potent antimicrobial and anticancer activity. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for further research on 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of research is the development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the exact molecular targets of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, which can help in the development of more targeted therapies. Additionally, further studies are needed to evaluate the potential of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide as a therapeutic agent in vivo.
In conclusion, 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives and in vivo studies can help in the development of more targeted and effective therapies.
Métodos De Síntesis
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-pyridinecarboxaldehyde. The product is then purified through column chromatography to obtain pure 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide.
Aplicaciones Científicas De Investigación
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been found to be effective against fungal strains such as Candida albicans.
Another area of research is the anticancer activity of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-4-5-11(17-9)12(16)15-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLJYUIXMCNRH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
